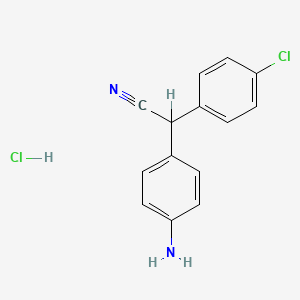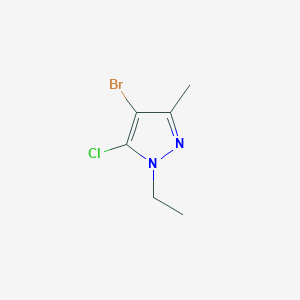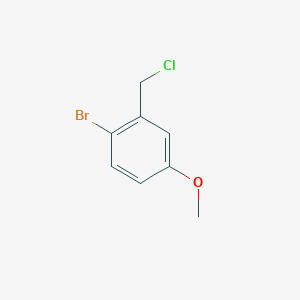![molecular formula C17H16N4O2S B11997332 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety
Métodos De Preparación
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the hydrazide moiety: The intermediate product is then reacted with hydrazine to form the hydrazide.
Condensation with the aldehyde: Finally, the hydrazide is condensed with 4-methoxybenzaldehyde to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in various medical applications, including as an anti-inflammatory or antiviral agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can intercalate with DNA, while the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives and hydrazides, such as:
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Compared to these compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H16N4O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-13-8-6-12(7-9-13)10-18-21-16(22)11-24-17-19-14-4-2-3-5-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10+ |
Clave InChI |
DHJZAXSEIXJAEQ-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)



![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11997298.png)



![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)
![1-(9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11997311.png)
